Castor oil

描述

Castor oil is a vegetable oil derived from the seeds of the castor plant, Ricinus communis. It is a colorless to pale yellow liquid with a distinct taste and odor. The oil is primarily composed of ricinoleic acid, a monounsaturated, 18-carbon fatty acid, which constitutes about 90% of its fatty acid content . This compound has been used for centuries in various applications, including medicinal, industrial, and cosmetic purposes .

准备方法

Synthetic Routes and Reaction Conditions: Castor oil is typically extracted from castor seeds through two main methods: mechanical pressing and solvent extraction.

Mechanical Pressing: This method involves applying pressure to dried castor beans to squeeze out the oil.

Solvent Extraction: In this method, solvents like hexane are used to dissolve the oil from the beans.

Industrial Production Methods: The industrial production of this compound involves several steps:

Seed Dehulling: Removing the hull from the castor seeds.

Seed Cleaning: Cleaning the seeds to remove inorganic impurities.

Seed Cooking: Heating the cleaned seeds to remove moisture.

Seed Pressing: Using a screw oil press machine to crush the seeds and extract the oil.

Oil Clarification: Heating the oil and using steam injection to remove impurities.

化学反应分析

Epoxidation

Epoxidation introduces oxirane rings at the double bond site. Two primary methods are used:

Synthetic Route

-

Catalyst : Amberlite IR-120 resin or acidic conditions (e.g., formic acid).

-

Conditions : 60–70°C, 6–24 hours.

-

Outcomes :

Enzymatic Route

-

Catalyst : Lipase enzymes (e.g., Candida antarctica).

-

Conditions : Solvent-free, 40–50°C.

-

Outcomes :

Comparison Table: Synthetic vs. Enzymatic Epoxidation

| Parameter | Synthetic (Amberlite) | Enzymatic (Lipase) |

|---|---|---|

| Conversion (%) | ≥90 | 28–48 |

| Selectivity (%) | 2 | <1 |

| Byproducts | Hydroxyl derivatives | Dehydration products |

| FTIR Peaks (cm⁻¹) | 844–856 | 3420 (O-H loss) |

Hydrogenation

Hydrogenation saturates the double bond, forming 12-hydroxystearic acid:

-

Catalysts : Nickel, palladium, or catalytic transfer hydrogenation (CTH) systems.

-

Outcomes :

Reaction Data:

-

CTH Advantage : Ambient temperature/pressure, reduced energy use .

-

IR Analysis : Loss of 3009 cm⁻¹ (C=C stretch) post-hydrogenation .

Dehydration

Dehydration removes the hydroxyl group, forming conjugated dienes:

-

Catalysts : H₂SO₄, H₃PO₄.

-

Outcomes :

Pyrolysis

Pyrolysis thermally cracks this compound into shorter-chain compounds:

-

Products :

Pyrolysis Output Composition

| Compound | Yield (%) | Application |

|---|---|---|

| Undecylenic acid | 60 | Nylon synthesis |

| Heptaldehyde | 30 | Fragrances |

| Gaseous byproducts | 10 | Fuel |

Transesterification

Transesterification produces biodiesel (methyl ricinoleate):

-

Catalysts : KOH, NaOH, or H₂SO₄.

-

Conditions : 60–70°C, methanol-to-oil molar ratio 6:1–12:1 .

-

Outcomes :

Sulfation

Sulfation introduces sulfate groups for enhanced water solubility:

科学研究应用

Medicinal Applications

1. Laxative and Labor-Inducing Agent

Castor oil is traditionally used as a stimulant laxative due to its ability to induce contractions in the intestines. Recent studies have elucidated its mechanism of action, revealing that ricinoleic acid binds to prostaglandin receptors (EP3 and EP4) in the intestines and uterus, leading to increased contractions . The U.S. Food and Drug Administration recognizes this compound as "generally recognized as safe," primarily for its use in relieving occasional constipation .

2. Anti-Inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, making it beneficial for treating conditions such as arthritis and skin disorders. A comparative study showed that this compound's efficacy in treating osteoarthritis was similar to that of diclofenac, a common nonsteroidal anti-inflammatory drug . Furthermore, this compound has been investigated for its anxiolytic-like effects in animal models, suggesting potential applications in anxiety management .

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in treating infections due to its ability to inhibit bacterial growth . This characteristic positions this compound as a valuable ingredient in topical formulations designed for wound healing and skin care.

Industrial Applications

1. Lubricants and Greases

this compound is widely used in the production of lubricants due to its high viscosity and stability under high temperatures. It serves as a base ingredient for various industrial lubricants, including hydraulic fluids, brake fluids, and machining oils . The unique properties of this compound make it suitable for applications requiring high-performance lubricants.

2. Biodegradable Plastics

The potential for this compound in sustainable materials is significant. It can be polymerized to produce biodegradable plastics that are environmentally friendly alternatives to conventional petroleum-based plastics. Research has shown that this compound can be used to synthesize monomers and polymers for various applications, including packaging materials and agricultural films .

3. Biodiesel Production

this compound is being explored as a feedstock for biodiesel production due to its high oil content and favorable fatty acid profile. Studies indicate that biodiesel derived from this compound can enhance engine performance while reducing emissions compared to traditional diesel fuels . This application could play a crucial role in promoting renewable energy sources.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Laxative, anti-inflammatory, antimicrobial | Ricinoleic acid binds to EP3/EP4 receptors; effective against various pathogens |

| Industrial | Lubricants, biodegradable plastics, biodiesel | High-performance lubricants; potential for sustainable materials |

| Agricultural | Fertilizers, pest control | Enhances crop yield; reduces reliance on synthetic chemicals |

Case Studies

Case Study 1: Use as a Laxative

A clinical trial compared the efficacy of this compound with other laxatives for bowel preparation before colonoscopy. Results indicated that patients using a combination of polyethylene glycol with this compound experienced better bowel cleansing compared to those using polyethylene glycol alone .

Case Study 2: Biodiesel Production

Research conducted on the transesterification of this compound demonstrated that lower blends of biodiesel improved thermal efficiency in diesel engines while reducing fuel consumption . This study highlights the viability of using this compound-derived biodiesel as an alternative fuel source.

作用机制

The primary active component of castor oil is ricinoleic acid, which is released from this compound by intestinal lipases. Ricinoleic acid acts on the EP3 receptor on the cells of the intestine and uterus, stimulating intestinal peristalsis and inducing labor . It also acts as an anionic surfactant, reducing the net absorption of fluid and electrolytes .

相似化合物的比较

Castor oil is unique due to its high content of ricinoleic acid, which imparts distinct properties such as high viscosity and solubility in alcohols . Similar compounds include:

Coconut Oil: Rich in fatty acids and used for moisturization.

Jojoba Oil: Similar to human sebum and used for skin and hair care.

Olive Oil: Rich in antioxidants and used in both culinary and cosmetic applications.

Almond Oil: Contains vitamin E and omega-3 fatty acids, used for skin and hair care.

Each of these oils has unique properties and applications, but this compound’s high ricinoleic acid content makes it particularly valuable for industrial and medicinal uses.

生物活性

Castor oil, derived from the seeds of the Ricinus communis plant, has been recognized for its diverse biological activities. This article explores its chemical composition, therapeutic properties, and potential applications based on various research findings.

Chemical Composition

The primary component of this compound is ricinoleic acid , a monounsaturated fatty acid that constitutes about 90% of the oil. Other fatty acids present include oleic, linoleic, stearic, and palmitic acids. The unique profile of ricinoleic acid contributes to the oil's distinct properties and applications.

Table 1: Fatty Acid Composition of this compound

| Fatty Acid | Percentage (%) |

|---|---|

| Ricinoleic (C18:1) | 90 |

| Oleic (C18:1) | 4.69 |

| Linoleic (C18:2) | 4.92 |

| Stearic (C18:0) | 1.24 |

| Palmitic (C16:0) | 1.02 |

The oil also contains various bioactive compounds such as tocopherols (vitamin E), phytosterols, and phenolic compounds, which contribute to its antioxidant and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluating a 10% this compound solution demonstrated significant antimicrobial effects against Bacillus subtilis, while showing reduced effectiveness against Enterococcus faecalis . The findings suggest that this compound can be an effective agent in controlling certain bacterial infections.

Anti-inflammatory Effects

This compound's anti-inflammatory properties are primarily attributed to ricinoleic acid, which has been shown to activate prostaglandin receptors (EP3 and EP4). This activation can lead to laxative effects and may reduce inflammation in various tissues . Additionally, tocopherols present in this compound enhance its anti-inflammatory effects by acting as antioxidants .

Laxative Effects

This compound is widely used as a natural laxative. The mechanism involves the stimulation of intestinal motility through the activation of prostaglandin receptors . Clinical observations have confirmed that administration of ricinoleic acid leads to increased bowel movements in both animal models and human subjects.

Potential Anxiolytic Effects

Recent studies have suggested that this compound may possess anxiolytic-like properties. In animal models, both this compound and its major component, ricinoleic acid, increased open zone occupancy in anxiety tests, indicating potential benefits for anxiety management .

Case Studies and Applications

This compound has been utilized in various therapeutic contexts:

- Gastrointestinal Disorders : It is commonly used to relieve constipation due to its effective laxative properties.

- Dermatological Applications : Its anti-inflammatory and antimicrobial properties make it suitable for treating skin conditions such as athlete’s foot and minor infections.

- Labor Induction : Traditionally used in obstetrics to induce labor due to its strong laxative effects.

Safety and Toxicology

While this compound is generally regarded as safe for use in food and medicinal applications after processing, it is important to note that raw castor seeds contain ricin, a potent toxin. Refined this compound is free from ricin and can be safely used in various applications .

属性

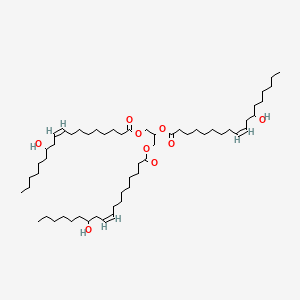

IUPAC Name |

2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

595 °F at 760 mmHg (NTP, 1992), 313 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Castor oil has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo., In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metals (as Pb): not more than 10 mg/kg | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellowish or almost colorless, transparent, viscous liquid | |

CAS No. |

8001-79-4 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor Oil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ricinoleic acid, a hydroxylated fatty acid, is the primary bioactive component in castor oil responsible for its laxative effect [, , ].

A: Ricinoleic acid activates prostaglandin EP3 receptors in intestinal and uterine smooth muscle cells, leading to laxation and uterine contractions [, ]. This mechanism highlights the potential risks associated with this compound consumption during pregnancy.

A: Research suggests that ricinoleic acid primarily targets smooth muscle cells in the intestines, rather than intestinal epithelial cells, to induce its laxative effect [].

ANone: The molecular formula of ricinoleic acid is C18H34O3, and its molecular weight is 298.46 g/mol.

A: Fourier-transform infrared spectroscopy (FTIR) is frequently used to analyze the chemical structure of this compound and its derivatives. This technique helps identify functional groups and monitor chemical modifications [, , , ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, provides detailed structural information about this compound components, including the degree of unsaturation and the presence of specific functional groups [, ]. Gas chromatography-mass spectrometry (GC-MS) is employed to determine the fatty acid composition of this compound and its derivatives, including the relative abundance of ricinoleic acid and other fatty acids [, , ].

A: Pentaerythritol serves as a modifier in this compound transesterification, increasing the hydroxyl functionality of the oil, leading to polyurethanes with enhanced properties []. Compared to glycerol, pentaerythritol offers greater thermal stability, making it a preferable modifier for high-temperature applications [].

A: Yes, this compound-derived elastomers can be used to create simultaneous interpenetrating polymer networks (SINs) with polystyrene []. These SINs exhibit a two-phase morphology and demonstrate potential for various applications due to their unique properties.

A: Modifying this compound with linseed and tung oils prior to polyurethane and IPN synthesis can improve compatibility with other polymers, such as poly(methyl methacrylate) []. This modification can lead to enhanced tensile strength and hardness in the resulting materials.

A: Yes, this compound can be converted into biodiesel via transesterification using methanol and a catalyst [, , ]. This process involves reacting this compound with methanol in the presence of a catalyst, typically an alkali catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH) [].

A: Several factors impact the transesterification of this compound, including the type of catalyst, reaction time, reaction temperature, and the molar ratio of methanol to oil [, , ]. Optimizing these parameters is crucial for maximizing biodiesel yield and quality.

A: While alkali catalysts are common, research explores alternative catalysts like magnesium oxide (MgO) for this compound transesterification []. These solid-base catalysts offer potential advantages in terms of reusability and environmental friendliness.

A: The bioactive compounds in this compound, such as ricinoleic acid, exhibit varying stability at different temperatures []. Elevated temperatures can lead to degradation, affecting the efficacy of these compounds in biopesticide formulations.

A: The half-life of ricinoleic acid in biopesticides at 30°C ranges from 28.9 to 57.8 days []. This relatively short half-life highlights the importance of considering stability during biopesticide formulation.

A: Incorporating stabilizing additives, such as antioxidants and oxygen absorbers, can help improve the shelf life and efficacy of biopesticides containing this compound extracts [].

A: Castor seeds contain ricin, a highly toxic protein that can be lethal if ingested [, , ]. Proper processing of castor seeds is essential to remove ricin and ensure the safety of this compound.

A: Studies show that powdered this compound seed can cause significant damage to the internal organs of albino rats, including the kidney, liver, and spleen []. These changes manifest as hemorrhagic and necrotic tissues, highlighting the potential toxicity of castor seed meal.

A: While traditionally used for labor induction, the safety and efficacy of this compound for this purpose are not definitively established and require further research [, ]. Some studies suggest a potential for complications, and the prolonged induction-to-delivery interval compared to oxytocin highlights the need for careful consideration and monitoring [].

A: Yes, solvent extraction techniques can recover this compound from spent bleaching clay, a waste product of this compound refining []. This process contributes to resource efficiency and reduces waste generation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。